1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile
Description
Propriétés
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHJQLCNDBJUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947162-60-9 | |
| Record name | 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
This compound is characterized by its unique boron-containing structure. Its molecular formula is and it has various derivatives that enhance its biological efficacy. The compound's structure allows for interactions with biological macromolecules, which is crucial for its activity.
Antimicrobial Activity
Research has shown that 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives exhibit potent antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess significant activity against various fungal strains and bacteria.
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| This compound | 1 | Fusarium oxysporum |
| Modified Derivative | 0.5 | Candida albicans |
| Unmodified AmB (Amphotericin B) | 0.5-1 | Various fungi |
The minimum inhibitory concentration (MIC) values indicate that the compound can effectively inhibit the growth of pathogenic microorganisms at low concentrations .
Cytotoxicity Studies
In vitro studies assessing cytotoxic effects on mammalian cells have revealed varying degrees of toxicity among different derivatives of the compound. Notably:
- Cytotoxicity against HCT116 Colon Cell Line : The compound showed a moderate cytotoxic effect compared to standard drugs like Amphotericin B (AmB). The cytotoxicity was measured using hemolytic assays and cell viability assays.
| Compound | Cytotoxicity (IC50) | Hemolytic Activity |
|---|---|---|
| This compound | 15 μM | Low |
| AmB | 5 μM | High |
These findings suggest that while the compound retains antimicrobial efficacy, it also poses a risk of cytotoxicity which needs to be carefully evaluated in clinical applications .
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and inhibit key metabolic pathways in microbial cells. The presence of boron in its structure may facilitate unique interactions with nucleophilic sites in biological molecules.
Proposed Mechanisms:
- Membrane Disruption : The compound may integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Inhibition of Nucleic Acid Synthesis : Some studies suggest that it may interfere with DNA/RNA synthesis pathways in target organisms .
Case Studies
A notable case study involved the evaluation of a modified derivative of this compound against Candida albicans. The study reported enhanced antifungal activity with reduced cytotoxicity compared to traditional antifungal agents. The derivative demonstrated an MIC of 0.5 μg/ml against Candida, significantly lower than many existing treatments .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional uniqueness of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile is best understood through comparisons with analogous benzoxaborole derivatives. Key distinctions include substituent positions, electronic effects, and biological activity.
Positional Isomers: 6-CN vs. 4-CN Derivatives
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carbonitrile (C₈H₆BNO₂, CAS 947162-59-6) is a positional isomer with the nitrile group at the 4-position. While its molecular formula is identical, the altered electronic distribution due to the nitrile’s position may affect reactivity and intermolecular interactions.
Functional Group Variations: Nitrile vs. Aldehyde
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde (C₁₀H₁₁BO₃, CAS 1437051-71-2) replaces the nitrile with a carbaldehyde (-CHO) and introduces dimethyl groups at the 3-position. The aldehyde group increases electrophilicity, making it reactive toward nucleophiles like amines or hydrazines. In contrast, the nitrile group in the 6-CN compound offers a pathway for click chemistry or hydrolysis .
Bioactive Derivatives: Carboxamide-Functionalized Analogues
Several preclinical candidates derived from 6-substituted benzoxaboroles highlight the importance of functionalization at the 6-position:
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carboxamides (e.g., compounds 14, 16, and 17 in ) replace the nitrile with carboxamide (-CONH-R) groups. These derivatives exhibit potent antileishmanial activity, attributed to the oxaborole ring’s boron-mediated interaction with parasitic enzymes .
- Comparative Bioactivity : The nitrile group’s electron-withdrawing nature may reduce metabolic stability compared to carboxamides, which benefit from hydrogen-bonding interactions in biological targets.
Table 1: Structural and Functional Comparison of Benzoxaborole Derivatives
Research Findings and Implications
Electronic Effects : The 6-CN derivative’s nitrile group withdraws electron density, stabilizing the oxaborole ring and facilitating reactions with nucleophiles. This contrasts with aldehyde derivatives, where the electron-deficient carbonyl carbon is more reactive .
Biological Relevance : Carboxamide-functionalized derivatives demonstrate that substituents at the 6-position are critical for target engagement. The nitrile group’s conversion to amides (via hydrolysis or coupling) underscores its utility in prodrug design .
Synthetic Versatility : The 67% yield of the 6-CN compound highlights its synthetic efficiency compared to analogues requiring multistep functionalization (e.g., carboxamides via HATU-mediated coupling) .
Méthodes De Préparation
Core Formation: Benzoxaborole Ring Construction
- The benzoxaborole core is commonly synthesized via cyclization of ortho-hydroxyarylboronic acids or their derivatives.
- Early syntheses (dating back to 1957) involved the formation of boronophthalide structures by intramolecular esterification of boronic acids with adjacent hydroxyl groups on an aromatic ring.
- Modern methods employ palladium or copper-catalyzed coupling reactions to install boron-containing moieties onto aromatic precursors, often using microwave-assisted synthesis to reduce reaction times and improve yields.
Installation of the Carbonitrile Group at C-6
- The nitrile substituent at the 6-position is introduced via aromatic cyanation reactions.
- Catalyst screening typically involves palladium or copper catalysts to facilitate the cyanation of aryl halides or boronic acid derivatives.
- Cyanide sources such as potassium cyanide or less toxic alternatives are used under controlled conditions to install the nitrile group efficiently.
- Microwave-assisted cyanation has been reported to enhance reaction rates and reduce by-products.
Representative Synthetic Route
Detailed Research Findings on Preparation
Catalyst Screening and Reaction Optimization
- Studies indicate that palladium catalysts are highly effective for the cyanation step, with copper catalysts serving as alternatives in some protocols.
- Microwave-assisted synthesis has been shown to reduce reaction times from several hours to under an hour, improving throughput and yield.
- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial to maximize purity (typically ≥95%) and yield.
Retrosynthetic Analysis and AI-Assisted Synthesis Planning
- Advanced AI-powered retrosynthesis tools analyze chemical databases (e.g., Pistachio, Reaxys) to predict feasible synthetic routes for this compound.
- These tools emphasize one-step cyanation reactions on preformed benzoxaborole cores, streamlining synthesis and reducing complexity.
- The predicted routes align with experimental data, confirming the viability of palladium-catalyzed cyanation as the key step.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Core Synthesis | Cyclization of ortho-hydroxyarylboronic acids or derivatives |
| Cyanation Method | Palladium or copper-catalyzed aromatic cyanation using cyanide salts |
| Catalysts | Pd(PPh3)4, Pd(OAc)2 with ligands, CuI, CuCN |
| Reaction Conditions | Microwave-assisted heating (80–120°C), reflux in polar aprotic solvents (e.g., DMF, DMSO) |
| Reaction Time | Typically 30 min to several hours, microwave reduces time significantly |
| Purity of Final Product | ≥95% after purification |
| Yield | Variable depending on conditions, generally moderate to high |
| Safety Considerations | Cyanide handling requires strict safety protocols; boron compounds require moisture control |
Q & A
Q. What are the key considerations for designing a synthetic route for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile?
The synthesis should prioritize regioselectivity due to the presence of reactive groups (oxaborole and nitrile). A stepwise approach, as seen in analogous compounds, involves forming the oxaborole ring first, followed by nitrile introduction via cyanation reactions. For example, NaBH3CN has been used as a reducing agent in similar frameworks to stabilize intermediates during multi-step syntheses . Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side reactions like boronate ester hydrolysis or nitrile degradation.
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the oxaborole hydroxyl proton (δ ~8-9 ppm in DMSO-d6) and nitrile carbon (δ ~115-120 ppm in NMR).
- HPLC-MS : Assess purity (>95%) and detect potential byproducts (e.g., hydrolyzed oxaborole derivatives).
- X-ray crystallography : Resolve ambiguities in stereochemistry or bonding motifs .
Q. What safety protocols are essential when handling this compound?
While specific safety data for this compound are limited, analogous carbonitriles and oxaboroles require:
Q. What are the primary applications of this compound in academic research?
Its oxaborole moiety suggests potential as:
- Antimicrobial agents : Boron-containing compounds often target bacterial enzymes.
- Drug intermediates : The nitrile group enables further functionalization (e.g., click chemistry).
Preliminary studies on related oxaboroles highlight activity against Candida species and as kinase inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol shifts in the oxaborole ring). Strategies include:
- Solvent screening : Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) to stabilize specific tautomers.
- Dynamic NMR : Analyze temperature-dependent spectral changes to identify equilibrium states.
- Computational modeling : Compare experimental data with DFT-calculated / chemical shifts .用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What experimental strategies optimize yield in large-scale synthesis?
- Catalyst screening : Test palladium or copper catalysts for nitrile installation via cyanation reactions.
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in oxaborole ring formation.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate stability .
Q. How does the oxaborole ring influence the compound’s reactivity in cross-coupling reactions?
The electron-deficient boron center can act as a directing group in C–H activation reactions. For example, Suzuki-Miyaura coupling at the nitrile-adjacent position may require tailored ligands (e.g., SPhos) to prevent boronate decomposition. Mechanistic studies using NMR can track boron coordination states during reactions .
Q. What methodologies assess the compound’s stability under physiological conditions?
Q. How can computational tools predict the compound’s bioactivity?
- Molecular docking : Screen against target proteins (e.g., fungal CYP51 or human kinases) using AutoDock Vina.
- ADMET prediction : Use SwissADME to estimate permeability, solubility, and toxicity.
- QSAR modeling : Correlate structural features (e.g., nitrile position) with activity data from analogous compounds .
Q. What interdisciplinary approaches enhance its application in materials science?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

